1-(3-methylidene-1-phenylcyclobutyl)methanamine hydrochloride
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Overview
Description
1-(3-methylidene-1-phenylcyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C12H16ClN It is a derivative of cyclobutylmethanamine, featuring a phenyl group and a methylidene group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylidene-1-phenylcyclobutyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving a suitable diene and a dienophile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Addition of the Methylidene Group: The methylidene group can be added through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.
Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylidene-1-phenylcyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides replace the amine group.
Addition: The methylidene group can undergo addition reactions with electrophiles or nucleophiles, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Addition: Electrophiles (e.g., HCl, Br2), nucleophiles (e.g., NaOH, NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, alkoxylated derivatives
Addition: Substituted cyclobutyl derivatives
Scientific Research Applications
1-(3-methylidene-1-phenylcyclobutyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a precursor for various functionalized cyclobutyl derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-methylidene-1-phenylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3-methylidene-1-phenylcyclobutyl)methanamine hydrochloride can be compared with other similar compounds, such as:
(1-phenylcyclobutyl)methanamine: Lacks the methylidene group, which may result in different chemical reactivity and biological activity.
(1-methylcyclopropyl)methanamine hydrochloride: Features a cyclopropane ring instead of a cyclobutane ring, leading to different structural and functional properties.
(3-phenylcyclobutyl)methanamine hydrochloride: Similar structure but with different substitution patterns, affecting its chemical and biological behavior.
Properties
CAS No. |
2763758-89-8 |
---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
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